1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
CAS No.: 852140-77-3
Cat. No.: VC5907530
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852140-77-3 |
|---|---|
| Molecular Formula | C20H20ClN3O |
| Molecular Weight | 353.85 |
| IUPAC Name | 1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
| Standard InChI | InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) |
| Standard InChI Key | GUUAPVGVCBCPEJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a urea core () bridged between a 4-chlorophenyl group and a 2,3,4,9-tetrahydro-1H-carbazole moiety. The tetrahydrocarbazole component introduces a partially saturated tricyclic system, which distinguishes it from fully aromatic carbazoles. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
| Molecular Formula | |
| Molecular Weight | 353.85 g/mol |
| InChI Key | GUUAPVGVCBCPEJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl |
The planar urea group and the chlorophenyl substituent likely contribute to dipole interactions, while the tetrahydrocarbazole system may enhance lipid solubility and membrane permeability.
Crystallographic and Spectroscopic Data
Though crystallographic data for this specific compound are unavailable, related urea-carbazole hybrids exhibit distinct packing patterns influenced by hydrogen bonding. For example, 3-(4-chlorophenyl)-1,1-dimethylthiourea displays a monoclinic crystal system with space group symmetry and N–H⋯S hydrogen bonds stabilizing its lattice . Analogous N–H⋯O interactions are anticipated in 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea, given the urea group’s capacity for hydrogen bonding.
Synthesis and Preparation
General Synthetic Strategies
The synthesis of urea-carbazole hybrids typically involves sequential functionalization:
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Carbazole Intermediate Preparation: Tetrahydrocarbazole derivatives are synthesized via Fischer indole cyclization or palladium-catalyzed coupling reactions .
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Urea Formation: Reaction of an amine (e.g., tetrahydrocarbazolylmethylamine) with an isocyanate (e.g., 4-chlorophenyl isocyanate) under anhydrous conditions yields the urea linkage.
A representative pathway is illustrated below:
Optimization and Yield Considerations
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to stabilize reactive intermediates.
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Temperature Control: Reactions are typically conducted at 0–25°C to minimize side product formation .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >90% purity .
Biological Activities and Mechanisms
Urea-Derived Pharmacophores
Urea derivatives exhibit broad bioactivity, including:
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Anticancer Effects: Inhibition of kinase enzymes (e.g., Bcr-Abl) via hydrogen bonding with ATP-binding pockets.
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Antimicrobial Action: Disruption of bacterial cell membranes through lipophilic interactions .
Carbazole Contributions
The tetrahydrocarbazole moiety may enhance activity through:
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Fluorescence Properties: Enabling cellular imaging or photosensitization in photodynamic therapy.
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CNS Penetration: The saturated rings improve blood-brain barrier permeability, suggesting neurotherapeutic potential .
Predicted Activity Profile
While direct studies are lacking, structural analogs like GJP14 (a tetrahydrocarbazole anti-prion agent) demonstrate that:
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The tricyclic system is critical for binding to misfolded proteins .
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Substituents at the N-propyl position modulate potency and selectivity .
Research Challenges and Future Directions
Knowledge Gaps
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Solubility and Pharmacokinetics: Experimental determination of logP, aqueous solubility, and metabolic stability is needed.
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Target Identification: Proteomic screening (e.g., affinity chromatography) could elucidate binding partners.
Synthetic Innovations
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